![molecular formula C14H15N5O2S B2880076 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide CAS No. 1904057-71-1](/img/structure/B2880076.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide
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Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide” is a chemical compound that is related to a class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are widely used in the design of anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a molecular hybridization strategy . The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
The triazolopyrimidine scaffold is known to exhibit anticancer activities. Research has shown that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine can display moderate antiproliferative activities against cancer cells . The compound could potentially be explored for its efficacy against specific cancer types, considering its structural similarity to bioactive triazolopyrimidines.
Pharmaceutical Chemistry: Cardiovascular Therapeutics
Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine core have been utilized in the treatment of cardiovascular disorders . The sulfonamide group in N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide could be investigated for its role in enhancing the compound’s solubility and bioavailability, potentially leading to new cardiovascular drugs.
Organic Synthesis: Microwave-Assisted Synthesis
The microwave-mediated, catalyst-free synthesis of triazolopyrimidines is an eco-friendly and efficient method for obtaining these compounds . The subject compound could be synthesized using similar methods, which would be beneficial for rapid and sustainable production.
Agricultural Chemistry: Herbicidal Activity
Triazolopyrimidines have shown significant herbicidal activity, making them valuable in agricultural chemistry . The specific compound could be tested for its herbicidal properties, providing a new tool for weed management in crop production.
Biochemistry: Enzyme Inhibition
The triazolopyrimidine derivatives are known to act as enzyme inhibitors, such as JAK1 and JAK2 inhibitors . This suggests that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide could be a candidate for studying enzyme inhibition mechanisms and developing targeted therapies.
Material Science: Functional Materials
Due to their structural properties, triazolopyrimidines have applications in material sciences . The compound could be explored for its potential use in creating new functional materials with unique properties.
Metabolic Disorders: Treatment of Type 2 Diabetes
Some triazolopyrimidines have been implicated in the treatment of type 2 diabetes . Research into the specific compound’s activity in glucose metabolism could lead to the development of novel antidiabetic medications.
Antimicrobial Activity: Antibacterial and Antifungal Applications
Triazolopyrimidines have demonstrated antibacterial and antifungal activities . The compound’s efficacy as an antimicrobial agent could be investigated, which might contribute to the discovery of new treatments for bacterial and fungal infections.
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values of 45 and 6 nM, respectively . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c20-22(21,13-6-2-1-3-7-13)18-8-4-5-12-9-15-14-16-11-17-19(14)10-12/h1-3,6-7,9-11,18H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWUMJICLAQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide |
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